molecular formula C19H21N3O5 B5557616 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid

Cat. No. B5557616
M. Wt: 371.4 g/mol
InChI Key: KLOGZAHURCMNFL-LSDHHAIUSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, employing strategies like condensation, functionalization, and catalysis. For example, the synthesis of related imidazo[4,5-b]pyridine derivatives involves reactions with aromatic amines or sulfur, leading to a variety of substituents at the 2-position, indicating the versatility of synthetic approaches for similar compounds (Bukowski et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using spectroscopic methods and theoretical studies. For instance, the structural determination of synthesized compounds, akin to the target molecule, often relies on NMR, mass spectrometry, and sometimes X-ray crystallography, providing detailed insights into their molecular frameworks (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Reactions and Properties

Chemical properties of molecules like the target compound can be inferred through functionalization reactions and the study of reaction mechanisms. For example, reactions involving acid chlorides with amines or the use of catalysis for synthesis showcase the reactivity and potential functional group modifications in similar compounds (Godse et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form can be influenced by molecular structure and substituents. Studies on similar compounds, detailing their synthesis and characterization, often provide data on these properties, which are crucial for understanding the behavior and application of the compounds (Smolyar et al., 2007).

Chemical Properties Analysis

The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, is essential for the practical application of chemical compounds. Research on structurally similar molecules, exploring their synthesis, reactions, and potential as catalysts or reactants, offers valuable insights into these aspects (Dai et al., 2017).

Scientific Research Applications

Synthesis and Characterization

The compound under investigation is related to a broad spectrum of synthetic and characterization efforts in the field of organic chemistry, particularly focusing on the development of novel molecules with potential biological or catalytic applications. For instance, studies on the functionalization reactions of carboxylic acids and their derivatives highlight the versatility of these compounds in forming structurally diverse libraries, which could be pivotal for generating new chemical entities with specific applications in medicinal chemistry or material science (Yıldırım, Kandemirli, & Demir, 2005). Similarly, efforts in organocatalysis demonstrate the potential of specific carboxylic acid derivatives in synthesizing imidazole-based compounds, hinting at their utility in drug discovery, particularly as inhibitors for diseases like Alzheimer's (Pervaiz, Mutahir, Ullah, Ashraf, Liu, Tariq, Zhou, & Khan, 2020).

Advanced Material Synthesis

The exploration of carboxylic acid derivatives extends into the realm of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These compounds serve as foundational units for constructing MOFs with specific functionalities, such as gas adsorption or catalysis (Li, Guo, Weng, & Lin, 2012). The structural versatility and reactivity of these carboxylic acid derivatives enable the design of frameworks with tailored pore sizes and functionalities, opening new avenues for research in gas storage, separation technologies, and catalysis (Sen, Neogi, Aijaz, Xu, & Bharadwaj, 2014).

Biological Activity and Drug Development

In drug development, the structural motifs present in carboxylic acid derivatives, similar to the compound , are instrumental in synthesizing molecules with significant biological activities. The development of acetylcholinesterase inhibitors for Alzheimer's disease from imidazole derivatives showcases the therapeutic potential of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests that further exploration into the synthetic routes and biological activities of related compounds could yield promising candidates for pharmaceutical development.

properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-11-12(2)22(9-20-11)8-18(23)21-6-14(15(7-21)19(24)25)13-3-4-16-17(5-13)27-10-26-16/h3-5,9,14-15H,6-8,10H2,1-2H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOGZAHURCMNFL-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C=N1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid

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